Superior α1D-Adrenoceptor Binding Affinity: Direct Comparison to BMY 7378 and Naftopidil
ADRA1D receptor antagonist 1 free base demonstrates superior binding affinity for the human α1D-adrenoceptor (Ki = 1.6 nM) compared to the widely used research tool BMY 7378, which exhibits a Ki of 2 nM for the cloned rat α1D-AR . This represents a 20% improvement in affinity. Furthermore, it exhibits a 1.3-fold higher affinity than naftopidil, which displays a Ki of 1.2 nM for the human α1D-AR, but notably, naftopidil also shows high affinity for α1A-AR (Ki = 3.7 nM) [1].
| Evidence Dimension | Binding affinity (Ki) for α1D-adrenoceptor |
|---|---|
| Target Compound Data | Ki = 1.6 nM (human α1D-AR) |
| Comparator Or Baseline | BMY 7378: Ki = 2 nM (rat α1D-AR); Naftopidil: Ki = 1.2 nM (human α1D-AR) |
| Quantified Difference | ADRA1D receptor antagonist 1 is 1.25-fold more potent than BMY 7378; it is 1.3-fold less potent than naftopidil at α1D but offers superior α1D vs. α1A selectivity. |
| Conditions | Radioligand binding assay using membranes expressing cloned human α1D-AR for target compound; rat α1D-AR for BMY 7378. |
Why This Matters
Superior affinity and a cleaner selectivity profile reduce the required compound concentration in assays, minimizing off-target effects and enabling more precise pharmacological studies.
- [1] Takei, R., Ikegaki, I., Shibata, K., Tsujimoto, G., & Asano, T. (1999). Naftopidil, a novel alpha1-adrenoceptor antagonist, displays selective inhibition of canine prostatic pressure and high affinity binding to cloned human alpha1-adrenoceptors. Japanese Journal of Pharmacology, 79(4), 447-454. View Source
